molecular formula C13H14N2OS B5715488 2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5715488
M. Wt: 246.33 g/mol
InChI Key: VVNSHGKSWQGQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In animal studies, this compound has been shown to reduce inflammation and tumor growth, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can also be easily synthesized using different methods. However, one limitation of this compound is its limited availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the research on 2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to explore its use in agriculture as a natural pesticide or growth enhancer. Additionally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties. Overall, the research on this compound has the potential to lead to significant advancements in various fields.

Synthesis Methods

2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction between 4-methylphenylhydrazine and 2-bromoacetylthiazole, followed by the reaction with acetic anhydride. Another method involves the reaction between 4-methylphenylhydrazine and 2-(2-oxo-2-phenylethyl)thiazole-4-carboxylic acid, followed by the reaction with acetic anhydride. These methods have been optimized to increase the yield of this compound.

Scientific Research Applications

2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. In agriculture, this compound has been investigated for its ability to enhance plant growth and resistance to pests and diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-3-5-11(6-4-9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSHGKSWQGQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.